(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
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Overview
Description
Synthesis Analysis
Synthesis of compounds with complex structures typically involves multi-step reactions, starting from simpler precursors. For instance, Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, achieved by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, which could provide insights into synthesizing similar complex amino acids (Kitagawa, D. Khandmaa, A. Fukumoto, & M. Asada, 2004).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic and diffractometric techniques. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize the subtle structural differences between polymorphic forms of a pharmaceutical compound, showcasing methods that could be applicable to understanding the detailed structure of the compound of interest (Vogt, G. Williams, M.N.R. Johnson, & R. Copley, 2013).
Chemical Reactions and Properties
The reactivity of a compound is closely tied to its functional groups and molecular structure. The synthesis and reactions described by Smirnova and Gavrilov (1996) involving esters of 3-cyano-2-oxo-5, 6-tri(tetra)methylene-1, 2-dihydroisonicotinic and 2-amino-3-ethoxycarbonyl-5, 6-tri(tetra)methyleneisonicotinic acids provide a framework for understanding the types of chemical reactions that similar compounds may undergo (Smirnova & M.Y. Gavrilov, 1996).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystalline form, can be studied through a variety of techniques. The research by Dobbin et al. (1993) on the hydrogen bonding in certain propanoic acid derivatives exemplifies how these properties are determined and their significance to the compound's behavior in different environments (Dobbin, R. Hider, S. Rizvi, K.L. Maki, & D. Helm, 1993).
Chemical Properties Analysis
Understanding the chemical properties involves exploring the reactivity, stability, and interaction of the compound with various chemical reagents. The work of Kowalski et al. (2009) on the synthesis, structure, and FTIR spectroelectrochemistry of certain complexes illustrates the detailed chemical property analysis that could be applied to our compound of interest (Kowalski, R. Winter, A. Makal, A. Pazio, & K. Woźniak, 2009).
Scientific Research Applications
Solubility Studies in Ethanol–Water Solutions
Research by Zhang, Gong, Wang, and Qu (2012) investigated the solubility of compounds including (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose) in ethanol–water solutions. They found that the solubility of such compounds varied with ethanol mass fraction and equilibrium temperature, providing insights for pharmaceutical and chemical industries regarding solvent interactions and compound stability (Zhang, Gong, Wang, & Qu, 2012).
Spectroscopic and Diffractometric Characterization
Vogt, Williams, Johnson, and Copley (2013) conducted a study on a compound closely related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. They used spectroscopic and diffractometric techniques to characterize polymorphic forms of the compound, highlighting the importance of detailed structural analysis in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Chemo-Enzymatic Synthesis and Structural Characterization
In 2018, Baba, Yamada, Satoh, Watanabe, and Yoshioka explored the chemo-enzymatic synthesis of compounds related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. Their research provided valuable information on the stereochemistry and intrinsic degradation kinetics of these compounds, which is crucial for understanding their behavior in biological systems (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Synthesis of Novel Derivatives and Anti-Inflammatory Properties
Reddy, Reddy, and Raju (2010) developed a novel synthesis method for derivatives of a closely related compound and evaluated their anti-inflammatory properties. This research contributes to the development of new therapeutic agents targeting inflammation (Reddy, Reddy, & Raju, 2010).
properties
CAS RN |
1114-41-6 |
---|---|
Product Name |
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid |
Molecular Formula |
C₉H₁₇NO₇ |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1 |
InChI Key |
MSFSPUZXLOGKHJ-KDBDHQKJSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
melting_point |
153°C |
physical_description |
Solid |
synonyms |
Acid, Muramic Acids, Muramic Muramic Acid Muramic Acids |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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